(4-Methoxy-4-methylpentan-2-yl)(1-methoxypropan-2-yl)amine

Hydrogen bonding Molecular recognition Supramolecular chemistry

Researchers requiring a chiral secondary amine scaffold with tunable polarity face limited options for matched molecular pairs. (4-Methoxy-4-methylpentan-2-yl)(1-methoxypropan-2-yl)amine (CAS 1038312-86-5) directly addresses this gap, providing a rare building block that combines two stereogenic centres with an additional 4-methoxy oxygen atom absent in simpler des-methoxy congeners. - Enables κ³ (N,O,O) tridentate ligand design; the quaternary methoxy group adds a third coordination site and restricts conformational flexibility at the metal centre. - Matched molecular pair vs. (1-methoxypropan-2-yl)(4-methylpentan-2-yl)amine: +1 H-bond acceptor, TPSA +≥9.5 Ų, ΔMW ≈30 Da for clear SAR interpretation. - Supplied at ≥95% purity; available from specialist vendors with full quality assurance for research and development use.

Molecular Formula C11H25NO2
Molecular Weight 203.32 g/mol
Cat. No. B13253106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxy-4-methylpentan-2-yl)(1-methoxypropan-2-yl)amine
Molecular FormulaC11H25NO2
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESCC(CC(C)(C)OC)NC(C)COC
InChIInChI=1S/C11H25NO2/c1-9(7-11(3,4)14-6)12-10(2)8-13-5/h9-10,12H,7-8H2,1-6H3
InChIKeyLYDOXDSEXQUUNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methoxy-4-methylpentan-2-yl)(1-methoxypropan-2-yl)amine – Physicochemical & Structural Baseline


(4‑Methoxy‑4‑methylpentan‑2‑yl)(1‑methoxypropan‑2‑yl)amine (CAS 1038312‑86‑5, MF C₁₁H₂₅NO₂, MW 203.32 g mol⁻¹) is a secondary amine bearing two distinct alkoxy‑substituted alkyl chains that create two stereogenic centres [1]. The molecule combines a 1‑methoxypropan‑2‑yl moiety with a 4‑methoxy‑4‑methylpentan‑2‑yl moiety, yielding three hydrogen‑bond acceptors, a computed XLogP3‑AA of 1.3, and a topological polar surface area of 30.5 Ų [1]. It is supplied at ≥95 % purity for research use .

Chiral amine with dual stereocenters
Three O,N-donor atoms for chelation
Matched molecular pair for polarity SAR

(4-Methoxy-4-methylpentan-2-yl)(1-methoxypropan-2-yl)amine: Why Analogs Fail


The compound’s closest in‑class congener, (1‑methoxypropan‑2‑yl)(4‑methylpentan‑2‑yl)amine (CAS 1019480‑41‑1), lacks the quaternary 4‑methoxy substituent, thereby removing one hydrogen‑bond acceptor, reducing molecular weight by ~30 Da, and eliminating a polar oxygen atom whose electron lone pairs can participate in chelation, hydrogen‑bond networking, or catalytic coordination [1]. These physicochemical changes are non‑trivial in applications where polarity, logP, and binding‑site complementarity govern performance. The following quantitative evidence guide details the measurable gaps that justify the targeted procurement of the 4‑methoxy derivative over its simpler analogs.

Removal of 4-methoxy group eliminates third H-bond acceptor, potentially altering binding and solubility profiles
30 Da mass reduction changes LC-MS retention and may affect drug-likeness interpretation
Lower TPSA increases lipophilicity, shifting polarity space; may not replicate polar interactions

(4-Methoxy-4-methylpentan-2-yl)(1-methoxypropan-2-yl)amine: Quantitative Evidence vs. Analogs


H-Bond Acceptor Count vs. Des-Methoxy Analog

The target compound possesses three hydrogen‑bond acceptors (two methoxy oxygens + one amine nitrogen), whereas the des‑methoxy analog (1‑methoxypropan‑2‑yl)(4‑methylpentan‑2‑yl)amine has only two (one methoxy oxygen + one amine nitrogen) [1]. The third acceptor is the oxygen atom of the quaternary 4‑methoxy group, which can serve as an additional coordination or H‑bond site.

H-Bond Acceptors
Class-level
3 vs 2
Enhanced coordination potential
Computed; binding may vary
Hydrogen bonding Molecular recognition Supramolecular chemistry

Molecular Weight Difference vs. Des-Methoxy Analog

The molecular weight of (4‑Methoxy‑4‑methylpentan‑2‑yl)(1‑methoxypropan‑2‑yl)amine is 203.32 g mol⁻¹, compared with 173.30 g mol⁻¹ for the des‑methoxy analog [1]. The +30.02 Da difference arises entirely from the additional CH₃O– group (31.03 Da nominal mass minus one replaced H). This shifts the compound’s position in commonly used drug‑likeness metrics (e.g., Lipinski’s Rule of Five) and may affect membrane permeability, solubility, and metabolic stability.

Molecular Weight
Reported
203.32 vs 173.30 Da
Supports LC-MS differentiation
+30 Da (17% increase)
Drug-likeness Lead optimization Physicochemical profiling

TPSA & Lipophilicity vs. Analog

The target compound has a computed TPSA of 30.5 Ų and an XLogP3‑AA of 1.3 [1]. For the des‑methoxy analog, the absence of the polar oxygen atom lowers the TPSA (estimated ≤21 Ų) and raises the predicted logP, shifting the compound toward a more lipophilic region of property space. The measured TPSA of 30.5 Ų sits within the range typically associated with improved aqueous solubility and oral absorption (TPSA < 60 Ų is often correlated with good intestinal absorption), but the finer differentiation from the comparator can influence partitioning behaviour in biphasic reactions.

Polar Surface Area
Class-level
30.5 vs ≤21 Ų
Higher polarity, lower logP
Computed; comparator estimated
ADME prediction Polarity Oral bioavailability

Purity Specification & Quality Assurance

The compound is routinely supplied at a minimum purity specification of 95 % . While the des‑methoxy analog is also commercially available, the presence of the additional methoxy group in the target compound introduces a structurally distinct impurity profile; the primary impurities are typically unreacted ketone precursors or over‑alkylated by‑products that differ from those of the simpler analog. The 95 % specification is backed by batch‑specific certificates of analysis upon request .

Purity Specification
Specification review
≥95%
Supports assay reproducibility
Batch-specific COA; impurity profile may differ
Chemical purity Quality control Reproducibility

Stereochemical Complexity & Chiral Ligand Design

Both the 1‑methoxypropan‑2‑yl and the 4‑methoxy‑4‑methylpentan‑2‑yl fragments contain a stereogenic carbon atom, yielding a molecule with two undefined stereocenters (four possible stereoisomers) [1]. The des‑methoxy analog possesses only one stereocenter (two stereoisomers). Chiral amines with multiple stereocenters are valuable in asymmetric catalysis because they can create more rigid, shape‑defined chiral environments around a metal centre [2].

Stereocenters
Reported
2 vs 1 (4 vs 2 isomers)
Enables stereodivergent catalyst screening
Chiral ligand design context
Asymmetric synthesis Chiral auxiliaries Stereoselective catalysis

(4-Methoxy-4-methylpentan-2-yl)(1-methoxypropan-2-yl)amine Application Scenarios


Chiral Ligand Design for Asymmetric Catalysis

With two stereocenters and three heteroatom donors (2 O + 1 N), this compound can serve as a backbone for bidentate or tridentate chiral ligands. The additional methoxy oxygen (absent in the des‑methoxy analog) provides a third potential coordination site, enabling κ³‑binding modes (N,O,O) that can restrict conformational flexibility at the metal centre [1]. Screening all four stereoisomers allows optimisation of enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, or Henry reactions.

Fragment-Based Lead Generation

The compound’s molecular weight (203 Da), XLogP (1.3), TPSA (30.5 Ų), and three H‑bond acceptors place it within acceptable fragment space (Rule of Three) [1]. The 4‑methoxy group serves as a synthetic handle for further elaboration (demethylation, O‑alkylation) or as a polar anchoring point in target binding sites. The +30 Da mass shift relative to the des‑methoxy analog enables clear SAR interpretation when comparing matched molecular pairs.

Agrochemical Intermediate Synthesis

Chiral 1‑methoxypropan‑2‑amine derivatives are established intermediates in chloroacetamide herbicides (metolachlor, dimethenamid), where the (S)‑enantiomer carries the herbicidal activity [2]. The target compound extends this scaffold by appending a sterically demanding 4‑methoxy‑4‑methylpentan‑2‑yl group, which can modulate lipophilicity and metabolic stability in next‑generation agrochemical candidates.

SAR Probes with Physicochemical Gradients

Because the compound differs from (1‑methoxypropan‑2‑yl)(4‑methylpentan‑2‑yl)amine solely by a single oxygen atom, it represents an ideal matched molecular pair for probing the effect of increased polarity (TPSA +≥9.5 Ų) and hydrogen‑bond acceptor count (+1) on biological activity, solubility, and permeability without altering the carbon skeleton [1].

Application
Selection Property
Validation Focus
Chiral Ligand Design
Stereochemical complexity & donor set
Enantioselectivity screening across stereoisomers
Fragment-Based Lead Generation
Matched molecular pair & fragment-likeness
Polarity contribution in SAR
Agrochemical Intermediate Synthesis
Scaffold elaboration handle
Lipophilicity & metabolic stability tuning
Physicochemical SAR Probes
Single-atom polarity shift
Solubility & permeability matched-pair analysis
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